molecular formula C12H16FNO2 B1531751 (3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine CAS No. 2165839-65-4

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine

Cat. No. B1531751
M. Wt: 225.26 g/mol
InChI Key: JPNKBSUVXXEIRF-VXGBXAGGSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

Organocatalysis and Synthesis

Organolanthanide complexes catalyze the regioselective intermolecular hydroamination of alkenes, alkynes, and vinylarenes, presenting a method for the synthesis of amines and imines. This catalysis showcases the utility in the synthesis of structurally diverse organic compounds, including the potential involvement of "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" derivatives in such reactions (Ryu, Li, & Marks, 2003).

Chiral Resolution Agents

"(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane" has been identified as a chiral resolution reagent that reacts with a variety of α-chiral primary and secondary amines. This demonstrates the potential for derivatives like "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" to be involved in the enantiomeric resolution of amines, which is crucial for the synthesis of enantiopure pharmaceuticals (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).

Material Science

A study on the curing system of benzoxazine with amine highlights the reactivity and reaction mechanism leading to improved thermosetting resins. This suggests that compounds like "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" could be utilized in developing new materials with enhanced chemical structure, properties, and processability (Sun, Wei, Xu, Qu, Liu, & Endo, 2015).

Fluorescent Signaling

Attachment of electron-withdrawing fluorophores to a cryptand, which forms inclusion complexes with metals, can modulate fluorescence signaling. This indicates the potential for functionalized derivatives of "(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine" to serve as components in the development of fluorescent probes for metal ions (Bag & Bharadwaj, 2004).

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.


Future Directions

This could include potential applications, necessary further research, and the compound’s role in future scientific developments.


properties

IUPAC Name

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c13-11-8-15-9-12(11)14-6-7-16-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNKBSUVXXEIRF-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)F)NCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-fluoro-N-(2-phenoxyethyl)oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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